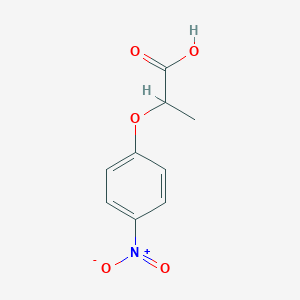

2-(4-Nitrophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYFEDUOOFSUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396680 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-10-0 | |

| Record name | 2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Nitrophenoxy Propanoic Acid

Classical and Modern Synthetic Routes

The preparation of 2-(4-nitrophenoxy)propanoic acid and its analogs can be broadly categorized into several key synthetic approaches. These include nucleophilic substitution reactions, which are a cornerstone of its synthesis, as well as condensation and alkylation methods that offer alternative pathways to the target molecule.

Nucleophilic Substitution Reactions Involving 4-Nitrophenol (B140041) and α-Halopropanoic Acids

A primary and widely utilized method for synthesizing this compound involves the nucleophilic substitution reaction between 4-nitrophenol and an α-halopropanoic acid, such as 2-bromopropionic acid. In this reaction, the phenoxide ion, generated from 4-nitrophenol under basic conditions, acts as a nucleophile, attacking the electrophilic carbon atom of the α-halopropanoic acid and displacing the halide to form the desired ether linkage.

The efficiency of the nucleophilic substitution reaction is significantly influenced by alkaline conditions and pH control. The presence of a base is crucial for the deprotonation of 4-nitrophenol to form the more nucleophilic phenoxide ion. The choice of base and the resulting pH of the reaction medium can impact the reaction rate and yield. For instance, in the synthesis of related phenoxypropanoic acids, aqueous sodium hydroxide (B78521) solutions are commonly employed to create the necessary alkaline environment. google.com The concentration of the base, typically ranging from 5% to 10% NaOH solution, and maintaining the pH in the alkaline range are critical for facilitating the reaction. google.com Subsequent acidification is then necessary to protonate the carboxylate and isolate the final product. For example, after the initial reaction, the pH is adjusted to 1-3 with hydrochloric acid to precipitate the 2-(4-hydroxyphenoxy)propanoic acid. google.com

Condensation and Subsequent Derivatization Strategies

Condensation reactions followed by derivatization represent another viable pathway for the synthesis of related phenoxypropanoic acids. This approach can involve the reaction of a phenol (B47542) with a suitable three-carbon synthon, followed by chemical modifications to introduce the nitro group and form the final acid. While direct examples for this compound are less common in the provided results, the synthesis of similar structures, such as 2-[4-(hydroxyphenoxy)] propionic acid, often involves condensation steps. google.com These methods can sometimes lead to the formation of byproducts, making purification a critical step. google.com

Alkylation of Nitrophenols with Propanoic Acid Derivatives

The alkylation of nitrophenols with derivatives of propanoic acid is a direct and effective method for creating the ether linkage in this compound. This strategy involves the reaction of a nitrophenate with a propanoic acid derivative containing a good leaving group, such as a halide.

A prominent example of this alkylation strategy is the synthesis of 2-methyl-2-(4-nitrophenoxy)propanoic acid, a close analog of the target compound. nih.govnih.govresearchgate.net This synthesis is achieved by reacting 4-nitrophenol with ethyl 2-bromo-2-methylpropionate. nih.govnih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). nih.govresearchgate.net The mixture is heated under reflux for several hours to drive the reaction to completion. nih.govresearchgate.net Following the alkylation step, the resulting ethyl ester is hydrolyzed, often using a base like lithium hydroxide, to yield the final carboxylic acid. nih.govresearchgate.net This two-step process, involving alkylation followed by hydrolysis, is a common and effective route to this class of compounds.

Role of Bases (e.g., Potassium Carbonate) and Solvents (e.g., Acetonitrile)

One of the common methods for synthesizing phenoxypropanoic acids is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing the target molecule's structural backbone, this would typically involve reacting 4-nitrophenol with an ester of 2-bromopropanoic acid. The success of this synthesis is highly dependent on the appropriate choice of base and solvent.

Potassium Carbonate (K₂CO₃): This inorganic base plays a crucial role in the deprotonation of the phenol. researchgate.net 4-Nitrophenol is acidic enough for a moderately strong base like potassium carbonate to remove the proton from the hydroxyl group, generating the 4-nitrophenoxide ion. orgsyn.org This resulting phenoxide is a potent nucleophile, ready to attack the electrophilic carbon atom of the 2-bromopropanoate (B1255678) ester. Potassium carbonate is often preferred due to its low cost, moderate basicity which minimizes side reactions, and ease of handling compared to stronger bases like alkali metal hydrides. researchgate.netscispace.com

Acetonitrile (CH₃CN): Acetonitrile is a widely used polar aprotic solvent in this type of reaction. researchgate.netresearchgate.net Its primary function is to dissolve both the ionic (potassium 4-nitrophenoxide) and organic (2-bromopropanoate ester) reactants, creating a homogeneous reaction medium. As an aprotic solvent, it does not participate in hydrogen bonding and will not solvate the nucleophile as strongly as a protic solvent would. This leaves the nucleophilic phenoxide ion relatively "bare" and highly reactive, thus accelerating the rate of the desired S_N2 reaction. The synthesis of the related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, exemplifies this, where 4-nitrophenol is reacted with ethyl 2-bromo-2-methylpropionate using potassium carbonate in acetonitrile under reflux conditions, followed by ester hydrolysis. researchgate.netnih.gov

| Component | Role in Synthesis | Rationale |

|---|---|---|

| Potassium Carbonate (Base) | Deprotonates 4-nitrophenol to form the nucleophilic 4-nitrophenoxide ion. | Sufficiently basic to react with the acidic phenol; cost-effective and easier to handle than stronger bases. researchgate.netscispace.com |

| Acetonitrile (Solvent) | Provides a polar medium to dissolve reactants. | As a polar aprotic solvent, it facilitates the S_N2 reaction by not overly solvating the nucleophile. researchgate.netresearchgate.net |

Synthesis through Carboxylation of Nitroethylbenzene Derivatives

An alternative synthetic route involves the direct carboxylation of a p-nitroethylbenzene derivative. This method builds the propanoic acid side chain onto a pre-existing nitrated aromatic ring. A patented process describes the preparation of 2-(4'-nitrophenyl)-propionic acid starting from para-nitroethylbenzene (PNEB). google.com

The carboxylation of para-nitroethylbenzene is achieved in the presence of specific catalytic systems and under controlled conditions. google.com

Catalytic System: The reaction is conducted in the presence of an alkaline phenate, specifically sodium or potassium phenate. In one embodiment, potassium para-cresolate is used. google.com These phenates act as the catalyst to facilitate the addition of the carboxyl group.

Solvent: The process utilizes a polar aprotic solvent, with dimethylsulphoxide (DMSO) being explicitly mentioned as effective for the reaction. Dimethylformamide (DMF) is also noted as a possible solvent. google.com

Reaction Conditions: The carboxylation is carried out under mild conditions, which is advantageous for industrial applications. The temperature is maintained between approximately 20°C and 50°C, and the reaction proceeds at substantially atmospheric pressure. google.com

| Parameter | Specification | Reference |

|---|---|---|

| Starting Material | para-Nitroethylbenzene (PNEB) | google.com |

| Catalyst | Alkaline phenate (e.g., Potassium para-cresolate) | google.com |

| Solvent | Dimethylsulphoxide (DMSO) or Dimethylformamide (DMF) | google.com |

| Temperature | 20°C to 50°C | google.com |

| Pressure | Substantially atmospheric pressure | google.com |

In this synthetic pathway, regioselectivity is fundamentally controlled by the choice of the starting material. By beginning the synthesis with para-nitroethylbenzene, the position of the nitro group is already fixed at the desired C4 position of the benzene (B151609) ring. google.com The subsequent carboxylation reaction occurs at the benzylic carbon of the ethyl group, converting it into the propionic acid side chain. This approach bypasses the challenges associated with controlling isomer formation during a ring substitution step, ensuring that the final product is exclusively the 2-(4-nitrophenyl)propanoic acid isomer.

Nitration of Phenylpropanoic Acid Derivatives

A third approach is the electrophilic aromatic substitution, specifically the nitration, of a 2-phenylpropanoic acid derivative, such as 2-phenoxypropanoic acid. This method involves adding the nitro group to the pre-formed phenoxypropanoic acid structure. This is a classic method for introducing a nitro group onto an activated aromatic ring. masterorganicchemistry.com

Achieving high regioselectivity for para-substitution is a key objective in this synthetic route. The substituent already present on the benzene ring, in this case, the -O-CH(CH₃)COOH group, dictates the position of the incoming electrophile (the nitronium ion, NO₂⁺).

The ether oxygen atom is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. frontiersin.org To favor the formation of the para-nitro isomer over the ortho isomer, steric hindrance can be exploited. The bulky 2-propoxy-2-oxoethyl group creates significant steric congestion at the ortho positions, making it more difficult for the nitronium ion to attack there. frontiersin.org Consequently, the electrophilic attack preferentially occurs at the less sterically hindered and electronically enriched para position. The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion in situ. masterorganicchemistry.comprepchem.com

Despite strategies to promote para-substitution, the nitration of phenylpropanoic acid derivatives is often not perfectly regioselective. The reaction can still yield a mixture of isomers, primarily the desired para product and the undesired ortho product. A significant challenge associated with this synthetic route is the separation and purification of the resulting isomers. google.com

The physical properties of the ortho and para isomers, such as their solubility and boiling points, can be very similar. This similarity makes their separation by conventional laboratory and industrial techniques, like fractional crystallization or column chromatography, difficult, inefficient, and costly. google.com The difficulty in achieving a clean separation on an industrial scale is cited as a notable drawback of this synthetic method. google.com

| Challenge | Description | Impact |

|---|---|---|

| Formation of Isomers | Nitration can produce both ortho- and para-nitro isomers due to the directing effect of the ether group. | Reduces the yield of the desired para-product and necessitates a purification step. |

| Difficult Separation | The ortho- and para-isomers often have very similar physical properties. | Makes separation by crystallization or chromatography challenging and not easily scalable for industrial production. google.com |

| Increased Costs | Complex purification processes lead to higher production costs and potential loss of material. | Reduces the economic viability of this synthetic route for large-scale manufacturing. |

Enantioselective Synthesis and Chiral Resolution

The synthesis of specific enantiomers of this compound is crucial for its application in stereospecific chemical and biological processes. Various strategies have been developed to obtain enantiomerically pure forms of this compound.

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral compounds like this compound. This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One notable example involves the iridium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor. This method has been successfully employed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives, demonstrating the potential for high yields and excellent enantioselectivities. rsc.org By carefully selecting the reaction solvent, it is possible to selectively obtain either the (R) or (S) enantiomer. For instance, using a toluene/dioxane solvent system can favor the formation of the (R)-enantiomer, while ethanol (B145695) can promote the synthesis of the (S)-enantiomer. rsc.org This solvent-dependent stereoselectivity highlights the intricate role of the reaction environment in directing the stereochemical pathway.

Diastereoselective synthesis is another key strategy for obtaining enantiomerically pure this compound. This method involves the use of a chiral auxiliary or a chiral substrate to create a diastereomeric intermediate, which can then be separated and converted to the desired enantiomer.

While specific examples directly pertaining to this compound are not extensively detailed in the provided context, the principles of diastereoselective synthesis are broadly applicable. For instance, the alkylation of chiral glycine (B1666218) derivatives using a chiral auxiliary like axially chiral BINOL has been shown to produce a variety of enantiomerically pure amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org This demonstrates the potential of such methods for the synthesis of chiral propanoic acid derivatives.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This approach is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

The use of chiral auxiliaries like pseudoephenamine has proven to be a versatile strategy in asymmetric synthesis, particularly for alkylation reactions that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates their purification. nih.gov While a direct application to this compound is not explicitly mentioned, the success of this methodology with similar structures suggests its potential applicability. The general principle involves attaching the chiral auxiliary to the propanoic acid precursor, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org

The selection of the chiral auxiliary is critical, as it directly influences the diastereoselectivity of the reaction. For example, camphorsultam has been shown to be an effective chiral auxiliary in Michael addition reactions. wikipedia.org

Reaction Mechanisms of this compound Transformations

Understanding the reaction mechanisms of this compound is essential for controlling its transformations and synthesizing new derivatives. A key transformation is the reduction of the nitro group.

The reduction of the nitro group on the aromatic ring of this compound to an amino group is a fundamental transformation that yields 2-(4-aminophenoxy)propanoic acid. This conversion is significant as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reducing agents and conditions can be employed for this purpose. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and often preferred method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The reaction involves the use of hydrogen gas (H₂) in the presence of a Pd/C catalyst. masterorganicchemistry.com This method is generally efficient and proceeds under relatively mild conditions. commonorganicchemistry.com

The general mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. masterorganicchemistry.com The H-H bond of hydrogen is broken, and hydrogen atoms are added across the nitro group, ultimately leading to the formation of the amine and water. The process is highly stereoselective, typically resulting in syn-addition of hydrogen. masterorganicchemistry.com

The effectiveness of Pd/C catalysts can be influenced by the method of their preparation, including the size of the palladium nanoparticles. nih.gov Studies have shown that composites containing Pd nanoparticles with sizes ranging from 5 to 40 nm are efficient for hydrogenation reactions. nih.gov The reaction is typically carried out in a solvent such as methanol. nih.gov While Pd/C is a common choice, other catalysts like Raney nickel are also effective and may be preferred in cases where dehalogenation is a concern. commonorganicchemistry.com

The reduction of nitroarenes to anilines can also be achieved using transfer hydrogenation with formic acid as the reducing agent, catalyzed by a well-defined iron-based system under base-free conditions. organic-chemistry.org Additionally, hydroiodic acid (HI) in the presence of hypophosphorous acid (H₃PO₂) has been established as a convenient method for the reduction of nitro groups on aromatic rings to amines. mdpi.com

Reduction of the Nitro Group to Amino Functionality

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of this compound, this pathway primarily involves the chemical reduction of the nitro group to a primary amine, which can then be subjected to reductive amination conditions.

The initial and crucial step is the reduction of the nitro group to an amino group, yielding 2-(4-aminophenoxy)propanoic acid. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite. The synthesis of 2-(4-aminophenoxy) alkanoic acids and their esters via the reduction of the corresponding nitro compounds is a well-established procedure. epo.org

Common reducing agents for the second step—the reduction of the imine—must be selective enough to reduce the imine in the presence of the carbonyl reactant. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose because they are milder than reagents like sodium borohydride (B1222165) (NaBH₄) and will not readily reduce the aldehyde or ketone starting material. masterorganicchemistry.comorganic-chemistry.org This process avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

The general pathway can be summarized in the following table:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Reduction | This compound | H₂, Pd/C or SnCl₂/HCl | 2-(4-Aminophenoxy)propanoic acid |

| 2. Reductive Amination | 2-(4-Aminophenoxy)propanoic acid + Aldehyde/Ketone (R'COR'') | NaBH₃CN or NaBH(OAc)₃, mild acid catalyst | N-Alkyl/N,N-Dialkyl-2-(4-aminophenoxy)propanoic acid |

Hydrolysis Reactions of Ester Derivatives

This compound is frequently synthesized by the hydrolysis of its corresponding ester derivatives, most commonly the ethyl or methyl ester. nih.govresearchgate.netnih.gov This hydrolysis can be carried out under either acidic or alkaline conditions.

Alkaline hydrolysis, also known as saponification, is the more common method. It involves heating the ester with a dilute alkali, such as sodium hydroxide or lithium hydroxide solution. nih.govlibretexts.org This reaction is essentially irreversible because the carboxylate salt formed is resistant to nucleophilic attack by the alcohol. To obtain the free carboxylic acid, the resulting reaction mixture containing the carboxylate salt is acidified with a strong acid like hydrochloric acid. libretexts.orgscholaris.ca

An experimental procedure for the synthesis of the related 2-methyl-2-(4-nitrophenoxy)propanoic acid involves refluxing the ethyl ester with lithium hydroxide (LiOH) in a solvent mixture of tetrahydrofuran, methanol, and water. nih.gov

Acid-catalyzed hydrolysis is another viable method, where the ester is heated under reflux with a dilute mineral acid like hydrochloric or sulfuric acid. This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. libretexts.org

The table below summarizes typical hydrolysis conditions for esters of this compound.

| Hydrolysis Type | Reagents | Conditions | Products |

| Alkaline (Saponification) | Ester + NaOH(aq) or LiOH(aq) | Heat under reflux | Sodium or Lithium 2-(4-nitrophenoxy)propanoate + Alcohol |

| Acidification Step | Carboxylate Salt + HCl(aq) or H₂SO₄(aq) | Acidify mixture | This compound + Salt |

| Acid-Catalyzed | Ester + H₂O | Dilute H⁺ (e.g., HCl, H₂SO₄), Heat under reflux | This compound + Alcohol |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. These derivatization reactions are fundamental in peptide synthesis and the creation of prodrugs or analogues with modified properties.

Esterification: The most straightforward derivatization is the conversion back to an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). google.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This reaction usually requires the "activation" of the carboxylic acid. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine.

Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate the direct formation of the amide bond. thermofisher.com

Other Derivatives: The carboxylic acid can also be converted to acyl hydrazides by reacting an activated form with hydrazine, or transformed into an aliphatic amine. The latter can be achieved by coupling with a partially protected diamine, followed by deprotection. thermofisher.com

Key derivatization reactions are outlined in the table below.

| Derivative | Reagents | General Method |

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDAC) | Amide Coupling |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide Formation |

| Acyl Hydrazide | Hydrazine (H₂NNH₂) (after activation of the acid) | Nucleophilic Acyl Substitution |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, containing both an aromatic ring and reactive functional groups (or precursors to them), allows for its use in the synthesis of fused heterocyclic systems. These reactions are critical for building complex molecular architectures found in many pharmaceuticals and biologically active compounds. wiley.com

A common strategy involves the intramolecular reaction between functional groups positioned appropriately on the molecule. For this compound, a preliminary reduction of the nitro group to an amine is required, as seen in section 2.3.1.2. This generates 2-(4-aminophenoxy)propanoic acid, an ortho-substituted aniline (B41778) derivative in principle, where the substituents are an amino group and the propanoic acid-ether linkage.

While direct cyclization involving the ether linkage is not common, this intermediate can be a building block. More direct cyclization strategies often start with precursors where the reactive groups are closer. For instance, reductive cyclization is a powerful tool where the reduction of a nitro group directly triggers an intramolecular ring-closing reaction. researchgate.net An example of this principle is the reductive cyclization of o-nitrobenzylidenes to form quinoline (B57606) derivatives. researchgate.net

For 2-(4-aminophenoxy)propanoic acid, cyclization could be envisaged by:

Intramolecular Amide Formation (Lactamization): While the amine and carboxylic acid are not positioned for direct intramolecular cyclization to form a common ring size, modifications to the chain or the use of linking agents could facilitate this.

Reaction with a Second Component: The resulting 2-(4-aminophenoxy)propanoic acid can react with other molecules to build a new heterocyclic ring fused to the benzene ring. For example, reaction with a β-ketoester could lead to the formation of a quinoline ring system (the Combes quinoline synthesis).

The synthesis of fused heterocycles is a broad field, and the specific pathways depend on the target structure and the reagents employed. wiley.comnih.gov The key is the presence of reactive handles, such as the amine and carboxylic acid, which can participate in ring-forming reactions. wiley.com

Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

The phenyl ring of this compound is strongly influenced by the nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comlibretexts.org

For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be electron-deficient, which is satisfied by the presence of the nitro group.

There must be a good leaving group (typically a halide) on the ring. libretexts.org

In this compound, there is no halide leaving group attached to the aromatic ring. The propoxy acid group (-O-CH(CH₃)COOH) is not a conventional leaving group for SₙAr reactions.

However, the nitro group exerts its activating effect by stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed when a nucleophile attacks the ring. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Therefore, while direct SₙAr on this compound itself by displacing the ether linkage is unlikely under standard conditions, the principle is highly relevant to its derivatives. If a halogen atom were present at the ortho or meta position relative to the ether linkage (and thus ortho or para to the nitro group), it would be highly susceptible to displacement by nucleophiles such as alkoxides, amines, or thiolates.

The significant electron deficiency of the ring caused by the nitro group makes it a target for strong nucleophiles, but a substitution reaction requires the departure of a suitable leaving group.

Advanced Spectroscopic and Structural Characterization of 2 4 Nitrophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 2-(4-Nitrophenoxy)propanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) for Functional Group and Connectivity Assignment

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value are characteristic of its electronic environment and proximity to other protons.

The key expected signals are:

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), typically found far downfield.

Two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The strong electron-withdrawing effect of the nitro group (NO₂) causes the protons ortho to it to appear at a higher chemical shift compared to the protons meta to it.

A quartet for the single methine proton (-CH-), which is split by the three protons of the adjacent methyl group.

A doublet for the three protons of the methyl group (-CH₃), split by the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | N/A | 1H |

| Ar-H (ortho to NO₂) | ~8.2 | Doublet | ~9.0 | 2H |

| Ar-H (ortho to -O) | ~7.0 | Doublet | ~9.0 | 2H |

| -O-CH- | ~4.8 | Quartet | ~7.0 | 1H |

| -CH₃ | ~1.7 | Doublet | ~7.0 | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. As each unique carbon atom produces a single peak (in a broadband-decoupled spectrum), the ¹³C NMR spectrum confirms the number of distinct carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The structure of this compound contains nine carbon atoms, all in unique environments, which should result in nine distinct signals in the ¹³C NMR spectrum.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing at the highest chemical shift.

The four aromatic carbons will appear in the typical aromatic region (110-165 ppm). The carbon atom bonded to the nitro group (C-NO₂) and the carbon bonded to the ether oxygen (C-O) will be the most deshielded among them due to direct attachment to electronegative groups.

The methine carbon (-CH-) bonded to the ether oxygen will be significantly deshielded.

The methyl carbon (-CH₃) will be the most shielded, appearing at the lowest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 170 - 175 |

| Ar-C (C-O) | 160 - 165 |

| Ar-C (C-NO₂) | 140 - 145 |

| Ar-C (CH, ortho to NO₂) | 125 - 130 |

| Ar-C (CH, ortho to -O) | 115 - 120 |

| -O-CH- | 70 - 75 |

| -CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Confirmation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to confirm the complex structural assignments unequivocally.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be observed between the methine (-CH-) quartet and the methyl (-CH₃) doublet, confirming their direct connectivity within the propanoic acid moiety. researchgate.net Similarly, coupling between adjacent aromatic protons could be resolved.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbons to which they are attached. It would show cross-peaks connecting the ¹H signals for the methine, methyl, and aromatic protons to their corresponding ¹³C signals, allowing for unambiguous carbon assignment.

A cross-peak from the methine proton (-CH-) to the aromatic carbon bearing the ether oxygen (Ar-C-O), confirming the phenoxy-propanoic acid linkage.

Correlations from the aromatic protons ortho to the ether linkage to the methine carbon (-CH-).

Correlations from the methine proton (-CH-) to the carbonyl carbon (-C=O) and the methyl carbon (-CH₃).

These 2D techniques, used in concert, leave no ambiguity in the final structural determination.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are highly effective for identifying the presence of specific chemical bonds and functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, NO₂, C-O-C)

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic signals: a very broad O-H stretching vibration from 3300 to 2500 cm⁻¹ due to hydrogen bonding, and an intense C=O (carbonyl) stretching vibration between 1700 and 1725 cm⁻¹.

Nitro Group (-NO₂): The nitro group is identified by two strong stretching vibrations: an asymmetric stretch typically near 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

Ether Linkage (Ar-O-C): The aryl-alkyl ether linkage produces characteristic C-O-C stretching bands. An asymmetric stretch is expected around 1240-1260 cm⁻¹, and a symmetric stretch is typically found near 1020-1050 cm⁻¹.

Table 3: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| NO₂ Asymmetric Stretch | Nitro Group | 1540 - 1520 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1350 - 1340 | Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1260 - 1240 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1050 - 1020 | Medium |

Vibrational Assignments and Computational Comparisons

For a precise assignment of every band in the vibrational spectra, experimental data is often compared with computational models. A common approach involves using Density Functional Theory (DFT) calculations, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, to compute the molecule's optimized geometry and theoretical vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. This method provides invaluable information about the molecule's elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal in confirming the elemental composition of this compound by providing its exact mass with high accuracy. This precision allows for the unambiguous determination of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₉H₉NO₅ |

| Calculated Exact Mass | 211.0481 u |

This table showcases the molecular formula and the calculated exact mass of this compound, which would be confirmed by HRMS analysis.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystalline form of this compound has been subject to detailed X-ray diffraction analysis to determine its crystal system and space group. These parameters are fundamental to describing the symmetry and packing of the molecules within the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This table presents the crystal system and space group for this compound as determined by X-ray crystallography.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state reveals the specific spatial arrangement of its constituent atoms. Analysis of the crystal structure provides insights into the torsion angles and the relative orientation of the nitrophenoxy and propanoic acid moieties. This information is critical for understanding the molecule's shape and its influence on the observed intermolecular interactions.

Computational Chemistry and Theoretical Studies on 2 4 Nitrophenoxy Propanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods have been widely applied to understand the structure, reactivity, and spectroscopic behavior of various organic compounds, including derivatives of nitrophenyl and propanoic acid.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For 2-(4-nitrophenoxy)propanoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311G(d,p), would be employed to determine these properties. researchgate.net In similar nitrophenyl derivatives, the HOMO is often localized on the electron-rich phenyl ring and the ether oxygen, while the LUMO is typically centered on the electron-withdrawing nitro group. hakon-art.comresearchgate.net The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, help to quantify the molecule's chemical behavior. nih.gov These descriptors are presented in the table below.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. |

This table is generated based on established DFT principles and is for illustrative purposes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are routinely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. researchgate.net

For this compound, a DFT study would involve optimizing the molecular geometry and then performing frequency and GIAO (Gauge-Including Atomic Orbital) NMR calculations. nih.gov The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net The comparison between the calculated and experimental spectra for a related compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, showed good agreement, suggesting that DFT can reliably predict the molecular structure. mdpi.com

The following table illustrates a hypothetical comparison between experimental and calculated spectroscopic data for a related nitrophenyl compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| FT-IR (C=O stretch) | ~1700 cm⁻¹ | ~1710 cm⁻¹ |

| FT-IR (NO₂ asym. stretch) | ~1520 cm⁻¹ | ~1530 cm⁻¹ |

| ¹H NMR (aromatic protons) | 7.0-8.2 ppm | 7.1-8.3 ppm |

| ¹³C NMR (carboxyl carbon) | ~175 ppm | ~176 ppm |

This table contains representative data for illustrative purposes based on typical values for similar functional groups.

Theoretical Calculation of Reaction Energetics and Transition States

Theoretical methods can be used to explore the potential energy surfaces of chemical reactions, providing valuable information about reaction mechanisms, energetics, and the structures of transition states. sumitomo-chem.co.jp For this compound, this could involve studying its synthesis, such as the Williamson ether synthesis, or its metabolic degradation pathways. youtube.com

DFT calculations can determine the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation energies (ΔG‡) for each step in a proposed reaction mechanism. researchgate.net By identifying the transition states (saddle points on the energy surface) and intermediates, the most favorable reaction pathway can be elucidated. beilstein-journals.org For example, in the study of the hydrogenation of diphenylacetylene, DFT calculations were used to map out the entire reaction path, including the structures of intermediates and transition states, and to determine the rate-determining step. scielo.br Such calculations for the synthesis of this compound would provide a deeper understanding of the reaction mechanism at a molecular level.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov These methods are crucial in drug discovery for predicting binding affinities and understanding the molecular basis of drug-target interactions. youtube.com

Prediction of Binding Affinities to Biological Targets

Given that this compound is a bioisostere of clofibric acid, a well-known fibrate drug, its primary biological targets are likely the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.gov Fibrates are known to be PPARα agonists. nih.govmdpi.com

Molecular docking studies can predict the binding affinity of this compound to the ligand-binding domain (LBD) of PPARα. The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the receptor, whose structure is often obtained from the Protein Data Bank (PDB). ijesrc.com The docking program then calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net Lower binding energy values indicate a more favorable interaction. For example, docking studies of fenofibrate (B1672516) and its derivatives with PPARα (PDB ID: 5AZT) have shown binding affinities in the range of -8.3 to -9.0 kcal/mol. ijesrc.com

The following table provides hypothetical binding affinities for this compound and related compounds with PPARα, for illustrative purposes.

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| This compound | PPARα (e.g., 2P54) | -7.8 (Hypothetical) |

| Fenofibrate | PPARα (5AZT) | -8.3 |

| Clofibric Acid | PPARα (e.g., 2P54) | -7.5 (Hypothetical) |

This table includes both literature-derived and hypothetical data to illustrate the concept of binding affinity prediction.

Interaction Profiles with Enzymes and Receptors

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. cnr.it For fibrates binding to PPARα, the carboxylic acid moiety typically forms key hydrogen bonds with polar residues such as Serine (Ser280), Tyrosine (Tyr314), and Histidine (His440) in the binding site. cnr.it The hydrophobic part of the molecule generally engages in van der Waals and hydrophobic interactions with nonpolar residues. researchgate.net

Pharmacokinetic Property Predictions (e.g., ADME)

The pharmacokinetic profile of a drug candidate is a determining factor in its success, governing its concentration and persistence in the body and, consequently, its therapeutic efficacy and potential for toxicity. Computational tools, such as the SwissADME and pkCSM web servers, utilize a molecule's structure to forecast its ADME characteristics. swissadme.chexpasy.orgnih.govuq.edu.au These predictions are grounded in quantitative structure-activity relationship (QSAR) models, which are derived from large datasets of compounds with known experimental ADME properties. nih.govsigmaaldrich.comcam.ac.ukscbdd.com

For this compound, a theoretical ADME profile has been generated to illustrate these predictive capabilities. The data presented in the following table were calculated using computational models and have not been experimentally verified.

Table 1: Predicted Pharmacokinetic Properties of this compound This data is generated by computational models and is intended for theoretical and illustrative purposes only.

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross the blood-brain barrier to a significant extent. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | The compound is unlikely to be actively pumped out of cells by the P-glycoprotein transporter. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolic activity of the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP3A4 enzyme. |

| Excretion | ||

| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the renal organic cation transporter 2. |

The predictions suggest that this compound would likely exhibit high gastrointestinal absorption, a favorable characteristic for orally administered drugs. However, its predicted inability to permeate the blood-brain barrier suggests it would not be suitable for targeting the central nervous system.

In terms of distribution, the compound is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the intracellular concentration and efficacy of many drugs. This lack of P-gp substrate activity is a positive attribute.

The metabolic profile indicates that this compound is not likely to inhibit the major cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4. However, a potential for inhibition of CYP2C9 is predicted. Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of another drug that is a substrate for the same enzyme can lead to altered plasma levels and potential toxicity.

Regarding excretion, the compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting this specific pathway may not be a primary route of elimination.

It is imperative to reiterate that these are theoretical predictions. While computational ADME screening is an invaluable tool in the early phases of drug discovery for prioritizing and de-risking compounds, experimental validation is essential to confirm these findings.

Biological Activities and Mechanistic Investigations of 2 4 Nitrophenoxy Propanoic Acid and Its Derivatives

Antiproliferative and Anticancer Activities

There is a notable absence of published in vitro studies investigating the antiproliferative effects of 2-(4-Nitrophenoxy)propanoic acid on common cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (murine breast cancer). Consequently, no data is available regarding its potential to inhibit cancer cell growth.

In vitro Studies on Various Cancer Cell Lines (e.g., HeLa, HepG2, 4T1)

No peer-reviewed articles or research data were identified that specifically tested the effects of this compound on these, or any other, cancer cell lines.

Induction of Apoptosis and Caspase Activity

The scientific literature lacks any studies on whether this compound can induce programmed cell death (apoptosis) in cancer cells. There is no information regarding its potential to activate caspases, which are the key proteases that execute the apoptotic process.

Molecular Targets and Pathways Involved (e.g., DNMT1, VEGFR2, eIF4E/eIF4G)

No research has been published that links this compound to the modulation of specific molecular targets relevant to cancer, such as DNA methyltransferase 1 (DNMT1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or the eukaryotic initiation factor 4E/4G complex (eIF4E/eIF4G).

Structure-Activity Relationships (SAR) in Antiproliferative Compounds

While structure-activity relationship (SAR) studies exist for various classes of antiproliferative agents, no such analysis focusing on this compound or its close analogs in the context of anticancer activity could be found in the available literature.

Anti-inflammatory Properties

Similar to its anticancer profile, the anti-inflammatory properties of this compound remain uninvestigated in published research.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

There is no available data to suggest that this compound can modulate the production or activity of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Inhibition of Cyclooxygenase (COX) Enzymes

Research into phenoxyacetic acid and phenoxypropanoic acid derivatives has revealed their potential as inhibitors of COX enzymes, with a particular focus on selective COX-2 inhibition. mdpi.comacs.org The structural features of these molecules, including the nature and position of substituents on the phenyl ring, play a crucial role in their inhibitory activity and selectivity.

Studies on related structures suggest that the presence of a nitro group can influence COX-2 inhibitory activity. For instance, cyclic imides bearing a nitro group have been shown to possess strong COX-2 inhibitory activity. nih.gov Specifically, a derivative containing a 5-nitro substitution exhibited potent COX-2 inhibition with an IC50 value of 0.15 μM and a high selectivity index. nih.gov Furthermore, the investigation of 2,5-diaryl-1,3,4-oxadiazoles revealed that a derivative with a 4-nitrophenyl group was a potent and selective COX-2 inhibitor, with an IC50 value of 0.48 μM. nih.gov

While direct experimental data on the COX inhibitory activity of this compound is not extensively available, the documented efficacy of structurally similar phenoxypropanoic acid derivatives and the recognized contribution of the nitro group to COX-2 inhibition suggest that this compound and its derivatives warrant further investigation as potential anti-inflammatory agents. The general structure-activity relationships of COX-2 inhibitors often involve a central ring system with adjacent aryl groups, a feature present in the this compound scaffold. wikipedia.org

Antimicrobial Activities

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nitroaromatic compounds and propanoic acid derivatives have independently shown promise in this area.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. mdpi.com The introduction of a 4-nitro substitution in the phenyl ring of one such derivative led to enhanced activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com

Nitroaromatic compounds, in general, are known for their antibacterial properties. nih.gov For example, nitrobenzyl-oxy-phenol derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov One such derivative, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, exhibited significant antibacterial activity against Moraxella catarrhalis. nih.govresearchgate.net The antibacterial activity of nitroaromatic compounds has been studied against both S. aureus and E. coli. researchgate.net

Propionic acid and its derivatives have also been shown to possess broad-spectrum antimicrobial activity, suppressing the growth of both E. coli and the Gram-positive bacterium Staphylococcus aureus USA300. nih.govnih.gov An ibuprofen (B1674241) derivative, methyl 2-(-4-isobutylphenyl)propanoate, in combination with antibiotics, showed a reduction in the minimum inhibitory concentration (MIC) for multidrug-resistant strains of E. coli and S. aureus. nih.gov

Antifungal Efficacy

Nitroaromatic compounds have also been investigated for their antifungal properties. Pyrrolnitrin, a chloro-nitroarene metabolite, exhibits antifungal activity. nih.gov Furthermore, nitroglycerin, a nitric oxide donor, has demonstrated antifungal activity against some species of Aspergillus. researchgate.net The introduction of a nitro group into a thiophene (B33073) backbone of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative remarkably enhanced its antifungal activity against drug-resistant Candida species. mdpi.com Propionic acid itself has shown antifungal activity against Candida albicans. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the incorporation of a 4-nitro group resulted in an MIC of 16 µg/mL against both S. aureus and E. faecalis, and 32 µg/mL against E. coli. mdpi.com Another derivative with a nitro-substituted thiophene showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 1 µg/mL and vancomycin-resistant Enterococcus faecalis with an MIC of 0.5 µg/mL. mdpi.com

A study on nitrobenzyl-oxy-phenol derivatives reported that 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol had an MIC of 11 µM against Moraxella catarrhalis, which was comparable to the reference antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). nih.govresearchgate.net

Table 1: MIC Values of Related Propanoic Acid and Nitroaromatic Derivatives

| Compound/Derivative | Microorganism | MIC |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution | S. aureus | 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution | E. faecalis | 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 substitution | E. coli | 32 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene | MRSA | 1 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with nitro-thiophene | VRE | 0.5 µg/mL |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 µM |

Antidyslipidemic Activity

Fibrates are a class of drugs used to treat dyslipidemia, primarily by lowering plasma triglycerides. Clofibrate is a well-known member of this class. Research has explored bioisosteres of clofibric acid to identify new compounds with potential antidyslipidemic activity.

One such investigation focused on 2-methyl-2-(4-nitrophenoxy)propanoic acid, which is a bioisostere of clofibric acid where a nitro group replaces the chlorine atom. This structural similarity suggests that it may possess comparable hypolipidemic properties. Clofibrate and other fibrates like bezafibrate (B1666932) and fenofibrate (B1672516) have been shown to significantly decrease serum triglycerides, total cholesterol, and LDL-cholesterol. nih.gov

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. The biological activities of this compound and its derivatives are likely mediated through different mechanisms depending on the therapeutic target.

For its potential antidyslipidemic activity , the mechanism is likely analogous to that of fibrates like clofibrate. drugbank.com Fibrates act as agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α). drugbank.com Activation of PPAR-α in the liver and other tissues leads to changes in gene expression that result in increased fatty acid oxidation, decreased triglyceride synthesis and secretion, and increased high-density lipoprotein (HDL) levels. drugbank.com Clofibrate specifically increases the activity of extrahepatic lipoprotein lipase, which enhances the breakdown of triglycerides in lipoproteins. nih.govdrugbank.com

The antimicrobial mechanism of nitroaromatic compounds is generally attributed to their ability to undergo reduction within microbial cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. patsnap.com These reactive species can cause cellular damage through various means, including:

DNA Damage: The reactive intermediates can interact with bacterial DNA, causing strand breaks and interfering with replication and transcription. patsnap.com

Enzyme Inactivation: These intermediates can also modify and inactivate essential bacterial enzymes involved in vital metabolic pathways. patsnap.com The antibacterial and antiparasitic activity of nitroaromatic compounds is well-documented and often linked to the generation of oxidative stress. nih.gov

The antimicrobial action of propionic acid is thought to involve the disruption of the bacterial cell membrane and the reduction of intracellular pH. nih.gov

Table 2: Summary of Potential Mechanisms of Action

| Biological Activity | Proposed Mechanism | Key Molecular Targets/Pathways |

|---|---|---|

| Antidyslipidemic | PPAR-α agonism | Peroxisome proliferator-activated receptor alpha (PPAR-α), Lipoprotein lipase |

| Antimicrobial | Formation of reactive nitro intermediates, DNA damage, Enzyme inactivation | Bacterial DNA, Essential metabolic enzymes |

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of this compound and its derivatives is closely linked to their interaction with specific molecular targets, such as enzymes and receptors. A notable derivative, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential as an antidyslipidemic agent. nih.govresearchgate.net This compound is a bioisostere of clofibric acid, a well-known lipid-modifying agent, where a nitro group replaces the chlorine atom. nih.govresearchgate.net Fibrates as a class of drugs primarily exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and lipoprotein metabolism. The structural similarity of 2-methyl-2-(4-nitrophenoxy)propanoic acid to fibrates suggests that its antidyslipidemic properties may arise from interactions with these or related nuclear receptors.

The electron-withdrawing properties of the nitro group can influence the polarity and electronic distribution of the molecule, which in turn may affect its binding affinity for nucleophilic sites within protein structures like enzymes or receptors. nih.gov The crystal structure analysis of 2-methyl-2-(4-nitrophenoxy)propanoic acid reveals intermolecular hydrogen bonds and π–π stacking interactions, features that are often crucial for the specific recognition and binding at a biological target. nih.govresearchgate.net

| Compound | Chemical Structure | Key Structural Feature | Biological Context |

|---|---|---|---|

| Clofibric Acid |  | Chlorine atom on the phenyl ring | Parent compound of the fibrate class of lipid-lowering drugs. |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid |  | Nitro group on the phenyl ring (bioisosteric replacement for chlorine) | Investigated for antidyslipidemic activity. nih.govresearchgate.net |

Role of Nitro Group Reduction and Reactive Intermediates in Biological Effects

The nitro group is a critical functional moiety that often acts as both a pharmacophore and a toxicophore. nih.gov Its biological effects are frequently dependent on its metabolic reduction within cells. svedbergopen.com This bioactivation is a key step for many nitro-containing compounds, including derivatives of this compound. nih.govsvedbergopen.com

The process involves a six-electron reduction of the nitro group (NO₂) to an amino group (NH₂), which proceeds through highly reactive intermediates. nih.gov These reactions are typically catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and gut microbiota. svedbergopen.comnih.gov These enzymes, such as NADPH: P450 oxidoreductase, utilize cofactors like NADH or NADPH to donate electrons to the nitro group. nih.govnih.gov

The key steps in this reductive pathway are:

Nitro to Nitroso: The initial two-electron reduction converts the nitro group to a nitroso (R-NO) intermediate.

Nitroso to Hydroxylamine: A further two-electron reduction yields an N-hydroxylamino (R-NHOH) intermediate. nih.gov

Hydroxylamine to Amine: The final two-electron reduction produces the stable amino group (R-NH₂). nih.gov

The nitroso and N-hydroxylamino intermediates are reactive species that can covalently bind to cellular macromolecules, including DNA and proteins, potentially leading to cytotoxic or mutagenic effects. nih.govnih.gov This reactivity is also harnessed for therapeutic purposes, as it forms the basis of the mechanism of action for several antimicrobial and anticancer drugs. nih.gov The formation of these intermediates, along with associated reactive oxygen species (ROS), is a central aspect of the biological activity profile of nitroaromatic compounds. svedbergopen.com

| Reduction Stage | Intermediate Formed | Number of Electrons Added | Significance |

|---|---|---|---|

| Initial State | Nitro Group (R-NO₂) | 0 | Parent compound, often inactive or less active. |

| Step 1 | Nitroso (R-NO) | 2e⁻ | Reactive intermediate. nih.gov |

| Step 2 | N-Hydroxylamino (R-NHOH) | 4e⁻ (total) | Reactive intermediate; can bind to biomolecules. nih.gov |

| Step 3 (Final) | Amino Group (R-NH₂) | 6e⁻ (total) | Stable final product of the reduction pathway. nih.gov |

Photoaffinity Labeling Approaches for Receptor Elucidation

Identifying the specific molecular targets of a bioactive compound is a fundamental goal in pharmacology and chemical biology. Photoaffinity labeling (PAL) is a powerful technique used to achieve this by creating a covalent link between a ligand and its receptor upon light activation. nih.gov This method is particularly useful for identifying previously unknown drug targets or for mapping the binding sites of known interactions. nih.gov

The strategy involves designing a chemical probe, which is a derivative of the parent compound that incorporates a photoreactive group. nih.gov While various specialized photolabels exist, aromatic nitro compounds themselves can sometimes serve this function, although they are generally less efficient than moieties like diazirines or azides. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that rapidly forms a covalent bond with amino acid residues in close proximity within the ligand's binding pocket on the target protein. nih.gov

An example illustrating this principle involves the use of a nitrophenyl-containing probe, N-[3-(4-nitrophenyl)propyl]-N-dodecylamine (4-NPPC12), to identify the binding site on the sigma-1 receptor. nih.gov In this study, light-induced activation of the probe resulted in its covalent attachment (photoinsertion) to a specific amino acid, histidine 154, within the receptor. nih.gov This allowed for the precise identification of a key interaction point. This approach demonstrates how a nitrophenyl derivative can be employed in a PAL strategy to elucidate the molecular details of a ligand-receptor interaction, a method that could be applied to derivatives of this compound to identify their cellular receptors.

| Step | Description | Key Component/Process |

|---|---|---|

| 1. Probe Design | A derivative of the ligand of interest is synthesized to include a photoreactive group and often a reporter tag (e.g., alkyne handle for click chemistry). nih.gov | Photoreactive moiety (e.g., nitrophenyl, diazirine), reporter tag. |

| 2. Incubation | The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow it to bind to its target receptor. nih.gov | Reversible ligand-receptor binding. |

| 3. Photolysis | The sample is irradiated with light of a specific wavelength to activate the photoreactive group, forming a reactive intermediate. nih.gov | UV light source. |

| 4. Covalent Bonding | The reactive intermediate rapidly forms a covalent bond with the nearest molecule, ideally the target receptor at the binding site. nih.gov | Irreversible covalent bond formation. |

| 5. Identification | The labeled protein is isolated (e.g., via the reporter tag) and identified using techniques like mass spectrometry. nih.gov | SDS-PAGE, mass spectrometry. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity

The specific atoms and functional groups, known as substituents, on the core scaffold of 2-(4-Nitrophenoxy)propanoic acid play a determining role in its interaction with biological targets.

Studies on analogous compounds have demonstrated that the position of the nitro group is crucial for various biological activities, including anti-inflammatory and vasorelaxant effects. mdpi.comresearchgate.net For instance, in related chalcone (B49325) structures, a nitro group at the para-position of a phenyl ring was associated with significant vasorelaxant activity, while ortho-position substitution led to more pronounced anti-inflammatory effects. mdpi.comresearchgate.net This highlights that different positional isomers can interact differently with biological targets like enzymes or receptors. mdpi.com

Furthermore, the nitro group itself is a key pharmacophore, but its presence can also make it a toxicophore. nih.gov It can undergo redox reactions within cells, which is a mechanism for the toxicity of many antimicrobial and antiparasitic nitro compounds. nih.gov

The replacement of other substituents with a nitro group also dramatically alters activity. The related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, is considered a bioisostere of clofibric acid, an antidyslipidemic agent. researchgate.netnih.gov In this analog, the nitro group replaces a chlorine atom that is present in clofibric acid. researchgate.netnih.gov This substitution from a halogen to a nitro group is a common strategy in medicinal chemistry to modulate electronic and steric properties to better understand the requirements for biological activity. nih.gov

The propanoic acid portion of this compound contains a chiral center at the second carbon atom (C2), the point of attachment to the nitrophenoxy group. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-Nitrophenoxy)propanoic acid and (S)-2-(4-Nitrophenoxy)propanoic acid.

Chirality is a critical factor in the biological activity of many pharmaceuticals, particularly within the α-arylpropanoic acid class to which this compound belongs. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. This means that one enantiomer (the eutomer) may bind to the target with significantly higher affinity and produce the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable effects. Therefore, the specific spatial arrangement of the carboxyl and nitrophenoxy groups around the chiral center is expected to be a major determinant of the biological activity of this compound.

Conformational Flexibility and Reactivity Correlations

The three-dimensional conformation and flexibility of this compound influence its ability to bind to a biological target. Crystal structure analysis of the closely related compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid provides significant insight into the molecular geometry and intermolecular interactions that govern its reactivity and packing. researchgate.netnih.gov

In the solid state, molecules of this analog are linked into centrosymmetric dimers through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netnih.gov These dimers are further connected into chains by weak C—H⋯O interactions. researchgate.netnih.gov The crystal packing is also stabilized by offset π–π stacking interactions between the adjacent nitro-substituted benzene (B151609) rings, with a centroid–centroid distance of 3.8643 (17) Å. researchgate.netnih.gov This layered and interconnected structure is a result of the molecule's specific conformation and distribution of charge. The ability to form these specific hydrogen bonds and π-stacking interactions is directly correlated with the molecule's potential to interact with amino acid residues in a protein's binding pocket.

Table 1: Crystal Data and Structure Refinement for 2-Methyl-2-(4-nitrophenoxy)propanoic acid

| Parameter | Value |

| Chemical formula | C₁₀H₁₁NO₅ |

| Molar mass | 225.20 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 21.296 (3) |

| b (Å) | 7.0348 (9) |

| c (Å) | 14.518 (2) |

| β (°) | 93.794 (2) |

| Volume (ų) | 2170.2 (5) |

| Z (formula units/cell) | 8 |

| Temperature (K) | 294 (2) |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.11 |

| R[F² > 2σ(F²)] | 0.065 |

| wR(F²) | 0.163 |

Data sourced from the Cambridge Crystallographic Data Centre via the American National Center for Biotechnology Information. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like phenylpropanoic acids, QSAR studies are invaluable for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that are most important for efficacy. researchgate.netjocpr.com

A QSAR model for this compound and its derivatives would involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with measured biological activity. Key descriptors would likely include:

Electronic Descriptors: Parameters like the Hammett constant (σ) for the nitro group, which quantifies its electron-withdrawing nature, and calculated atomic charges. These are crucial for modeling electrostatic interactions with a biological target.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. They are important for understanding how well the molecule fits into a binding site.

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

The resulting QSAR equation provides a model that can guide the rational design of new derivatives with potentially improved activity. researchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Analysis of Phenylpropanoic Acid Derivatives

| Descriptor Class | Example Descriptor | Property Measured |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing effect of a substituent on the aromatic ring. |

| Electronic | Dipole Moment (DM) | Polarity and charge distribution of the molecule. |

| Hydrophobic | Log P | Lipophilicity; affinity for non-polar environments versus aqueous ones. |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |

| Thermodynamic | Heat of Formation (HOF) | The enthalpy change when the compound is formed from its constituent elements. |

| Topological | Wiener Index | A measure of the molecule's compactness and branching. |

Applications and Future Research Directions

Role as a Synthetic Intermediate in Drug Discovery and Development

2-(4-Nitrophenoxy)propanoic acid serves as a versatile synthetic intermediate in the creation of a variety of pharmacologically active compounds. The presence of the carboxylic acid, ether linkage, and the nitro group offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries.

A closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic activity. nih.gov This compound is considered a bioisostere of clofibric acid, a well-known lipid-lowering agent, suggesting that the 4-nitrophenoxy moiety can be a key pharmacophore in the design of new treatments for dyslipidemia. nih.gov The synthesis of this analogue involves the reaction of 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis, highlighting a potential synthetic route that could be adapted for derivatives of this compound. nih.gov

Furthermore, the broader class of arylpropionic acid derivatives is well-established in medicinal chemistry, with prominent members like ibuprofen (B1674241) demonstrating significant anti-inflammatory activity. humanjournals.comresearchgate.net The general synthetic utility of nitro-containing compounds in drug development is also well-documented, with examples like nimesulide (B1678887) and entacapone (B1671355) showcasing their importance in creating clinically relevant drugs. mdpi.com While direct and extensive examples of this compound as a starting material for a wide array of marketed drugs are not yet abundant, its structural similarity to known pharmacologically active cores suggests significant potential as a building block in future drug discovery endeavors. humanjournals.comresearchgate.netmdpi.comsigmaaldrich.com

Potential in Agrochemical Research

The phenoxypropanoic acid scaffold is a cornerstone in the agrochemical industry, particularly in the development of herbicides. jlu.edu.cnmdpi.com This class of compounds is known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a mechanism that is distinct from that of auxin-mimicking herbicides. researchgate.net This targeted action provides selectivity for controlling grass weeds in broadleaf crops. researchgate.net